Specific Optical Rotation Distinguishes the (S)-Enantiomer from Racemate and (R)-Enantiomer
The (S)-enantiomer exhibits a specific optical rotation [α]D²⁵ = +12 ± 2° (c=1 in MeOH) . The racemic mixture (DL-alanine methylamide hydrochloride, CAS 38215-73-5) shows no net optical rotation because equal amounts of (S)- and (R)-enantiomers cancel each other . The (R)-enantiomer (CAS 61302-99-6) is predicted to display the opposite sign of rotation (ca. −12°), though experimental data are not commonly listed on vendor certificates . A measured positive rotation provides immediate confirmation of (S)-configuration and enantiomeric excess.
| Evidence Dimension | Specific optical rotation |
|---|---|
| Target Compound Data | [α]D²⁵ = +12 ± 2° (c=1, MeOH) |
| Comparator Or Baseline | Racemate: ~0°; (R)-enantiomer: ca. −12° (inferred from enantiomer symmetry) |
| Quantified Difference | ~12° absolute rotation versus racemate |
| Conditions | Measured at 25 °C, c=1 g/100 mL in methanol |
Why This Matters
Directly verifies chiral identity and enantiomeric purity, critical for stereoselective synthesis and regulatory documentation.
